molecular formula C10H9Cl2N3O2 B8241539 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid

Cat. No.: B8241539
M. Wt: 274.10 g/mol
InChI Key: JJNABMAGARAQCN-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid is a heterocyclic organic compound It is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms at positions 2 and 4, and a methylpropanoic acid moiety at position 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA) at elevated temperatures . The reaction proceeds through the formation of intermediate chlorinated compounds, which are then further reacted to introduce the methylpropanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: The pyrrolo[2,3-d]pyrimidine core can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid lies in its specific substitution pattern and the presence of the methylpropanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2/c1-10(2,8(16)17)15-4-3-5-6(11)13-9(12)14-7(5)15/h3-4H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNABMAGARAQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC2=C1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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